2-Bromo-6,9-dichloroacridine
Description
Structure
2D Structure
Properties
CAS No. |
62383-20-4 |
|---|---|
Molecular Formula |
C13H6BrCl2N |
Molecular Weight |
327.00 g/mol |
IUPAC Name |
2-bromo-6,9-dichloroacridine |
InChI |
InChI=1S/C13H6BrCl2N/c14-7-1-4-11-10(5-7)13(16)9-3-2-8(15)6-12(9)17-11/h1-6H |
InChI Key |
LGRPLVZMRZWAFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C3C=CC(=CC3=C2Cl)Br |
Origin of Product |
United States |
Chemical Reactivity and Functionalization Strategies of 2 Bromo 6,9 Dichloroacridine
Influence of Halogen Substituents on Acridine (B1665455) Reactivity
Nucleophilic Substitution Reactions
The acridine nucleus is inherently electron-deficient, a characteristic that is further amplified by the presence of the three halogen atoms. This heightened electrophilicity makes the C9 position particularly susceptible to nucleophilic attack. The chlorine atom at C9 is the most labile of the three halogens in nucleophilic substitution reactions due to the combined electron-withdrawing effects of the adjacent nitrogen atom and the chlorine atoms at C2 and C6.
Nucleophilic substitution at the C9 position of the acridine ring is a well-established reaction. rsc.org For 2-Bromo-6,9-dichloroacridine, this reactivity is expected to be pronounced. Common nucleophiles such as amines, alkoxides, and thiolates can readily displace the C9-chloro substituent. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the C9 carbon, forming a tetrahedral intermediate, which then rearomatizes by expelling the chloride ion.
| Nucleophile (Nu-H) | Reagent/Conditions | Product |
| Aniline (B41778) | Heat | 2-Bromo-6-chloro-9-phenylaminoacridine |
| Methanol | NaOMe, MeOH, Reflux | 2-Bromo-6-chloro-9-methoxyacridine |
| Thiophenol | NaSPh, DMF | 2-Bromo-6-chloro-9-(phenylthio)acridine |
| Ammonia | NH3, Phenol (B47542), Heat | 9-Amino-2-bromo-6-chloroacridine |
This table presents expected outcomes based on the general reactivity of 9-chloroacridines.
Electrophilic Aromatic Substitution Reactions
The acridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. beilstein-journals.org The presence of three deactivating halogen substituents in this compound further reduces the electron density of the aromatic rings, making EAS reactions challenging.
However, if forced under harsh conditions, electrophilic substitution would be directed to the positions least deactivated by the substituents. The nitrogen atom strongly deactivates the central ring. The halogen atoms deactivate the rings they are attached to. In the case of this compound, the remaining unsubstituted positions are C1, C3, C4, C5, C7, and C8. The directing effects of the existing halogens would influence the regioselectivity of any potential EAS reaction. Generally, halogen substituents are ortho-, para-directing. Therefore, electrophilic attack on the ring containing the C6-chloro substituent would likely be directed to the C5 or C7 positions, while attack on the ring with the C2-bromo substituent would be directed to the C1 or C3 positions. Predicting the precise outcome would require consideration of the combined electronic and steric effects of all substituents.
| Electrophile | Reagent/Conditions | Potential Product(s) |
| NO2+ | HNO3/H2SO4 | Mixture of nitro-2-bromo-6,9-dichloroacridines |
| Br+ | Br2/FeBr3 | Mixture of polyhalogenated acridines |
| SO3 | Fuming H2SO4 | Mixture of sulfonic acid derivatives |
This table illustrates potential, yet challenging, electrophilic aromatic substitution reactions on the deactivated acridine core.
Selective Derivatization and Core Modification
The differential reactivity of the three halogen atoms in this compound provides a valuable platform for selective functionalization and the synthesis of more complex acridine derivatives.
Role of Bromine as a Leaving Group in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. soton.ac.uk In molecules containing multiple halogen atoms, the reactivity towards oxidative addition to a palladium(0) catalyst generally follows the trend I > Br > Cl. This differential reactivity can be exploited for the selective functionalization of this compound.
The C2-bromo bond is expected to be more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, compared to the C6-chloro and C9-chloro bonds. rsc.orgwikipedia.org This allows for the selective introduction of a variety of substituents at the C2 position while leaving the chloro substituents intact for subsequent transformations.
| Reaction | Coupling Partner | Catalyst/Ligand/Base | Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4, K2CO3 | 2-Aryl-6,9-dichloroacridine |
| Sonogashira | Terminal alkyne | Pd(PPh3)2Cl2, CuI, Et3N | 2-Alkynyl-6,9-dichloroacridine |
| Buchwald-Hartwig | Amine | Pd(OAc)2, BINAP, NaOtBu | 2-Amino-6,9-dichloroacridine |
This table showcases the expected selective cross-coupling reactions at the C2-bromo position.
Strategies for Further Functionalization of the Acridine Moiety
Following the selective functionalization at the C2 position, the remaining chloro substituents at C6 and C9 can be targeted for further derivatization. As discussed in section 3.1.1, the C9-chloro group is highly susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functionalities at this position.
The C6-chloro group is generally less reactive towards both nucleophilic substitution and palladium-catalyzed cross-coupling compared to the C2-bromo and C9-chloro positions. However, under more forcing reaction conditions, or with the use of more active catalyst systems, functionalization at the C6 position can be achieved. This sequential functionalization strategy, based on the differential reactivity of the halogen substituents, provides a pathway to synthesize highly substituted and complex acridine derivatives.
Intramolecular Cyclization Reactions
The functionalized derivatives of this compound can serve as precursors for the synthesis of novel fused heterocyclic systems through intramolecular cyclization reactions. For instance, after selective functionalization at the C2 and C9 positions with appropriate reactive groups, an intramolecular cyclization can be induced to form a new ring fused to the acridine core.
An example of such a strategy could involve a Sonogashira coupling at the C2 position with a terminal alkyne bearing a nucleophilic group, followed by a nucleophilic substitution at the C9 position with a suitable amine. Subsequent intramolecular cyclization could then lead to the formation of a polycyclic aromatic system containing the acridine moiety. fao.org The specific nature of the cyclization would depend on the functional groups introduced and the reaction conditions employed. Such strategies are valuable for the construction of complex molecular architectures with potential applications in materials science and medicinal chemistry.
Preparation of Hybrid Acridine Molecules
The synthesis of hybrid molecules, which involves the covalent linking of two or more distinct pharmacophores, is a promising strategy in drug discovery to develop agents with multimodal activity or improved therapeutic profiles. This compound serves as an excellent platform for such endeavors due to its three halogen atoms, which can be selectively functionalized through various cross-coupling and nucleophilic substitution reactions. The general order of reactivity for palladium-catalyzed cross-coupling reactions is typically C-Br > C-Cl, making the 2-position the most likely site for initial functionalization. Conversely, the 9-position of the acridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electronic influence of the ring nitrogen. The chlorine at the 6-position is generally the least reactive of the three halogens. This differential reactivity allows for a controlled, stepwise approach to building complex hybrid molecules.
A common strategy for the synthesis of hybrid molecules from this compound involves an initial palladium-catalyzed cross-coupling reaction at the more reactive 2-bromo position. This can be followed by a nucleophilic substitution at the 9-chloro position. The less reactive 6-chloro position can also be functionalized, often under more forcing reaction conditions.
Table 1: Regioselective Functionalization of this compound for Hybrid Molecule Synthesis
| Entry | Reaction Type | Position Functionalized | Reagents and Conditions | Product Structure (Example) | Yield (%) |
| 1 | Suzuki-Miyaura Coupling | 2-position (C-Br) | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/H₂O, 90 °C | 2-Aryl-6,9-dichloroacridine | 85 |
| 2 | Buchwald-Hartwig Amination | 2-position (C-Br) | Amine, Pd₂(dba)₃, Xantphos, NaOt-Bu, Toluene, 110 °C | 2-Amino-6,9-dichloroacridine | 78 |
| 3 | Nucleophilic Aromatic Substitution | 9-position (C-Cl) | Primary/Secondary Amine, Phenol, 120 °C | 2-Bromo-6-chloro-9-aminoacridine | 92 |
| 4 | Sequential Suzuki Coupling and Nucleophilic Substitution | 2- and 9-positions | 1. Arylboronic acid, Pd(PPh₃)₄, K₂CO₃2. Amine, Phenol | 2-Aryl-6-chloro-9-aminoacridine | 75 (over 2 steps) |
Note: The yields and specific conditions are illustrative and can vary depending on the specific substrates and catalyst systems used.
Detailed Research Findings
Research into the functionalization of polyhalogenated acridines has provided valuable insights into their reactivity. For instance, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the selective substitution of a bromine atom over chlorine atoms is a well-established principle. This allows for the introduction of an aryl or heteroaryl moiety at the 2-position of this compound with high regioselectivity. The resulting 2-aryl-6,9-dichloroacridine can then be subjected to further diversification.
The chlorine atom at the 9-position of the acridine nucleus is particularly activated towards nucleophilic attack. This is due to the stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom. Consequently, a wide range of nucleophiles, including primary and secondary amines, can readily displace the 9-chloro substituent. This reaction often proceeds under thermal conditions, sometimes in the presence of a catalyst such as phenol.
The Buchwald-Hartwig amination offers another powerful tool for forming C-N bonds. This palladium-catalyzed reaction can be employed to introduce amino functionalities at the halogenated positions. By carefully selecting the ligand and reaction conditions, it is possible to achieve selective amination, often favoring the more reactive C-Br bond.
The synthesis of a hybrid molecule could, for example, commence with a Suzuki coupling to attach a biologically active aryl group at the 2-position. The intermediate, 2-aryl-6,9-dichloroacridine, can then be reacted with a linker molecule containing a primary or secondary amine. This linker would selectively displace the 9-chloro group via nucleophilic aromatic substitution. The other end of the linker could then be attached to a second pharmacophore, completing the synthesis of the hybrid molecule.
Table 2: Examples of Hybrid Molecules Synthesized from Acridine Precursors
| Precursor | Reaction Sequence | Second Pharmacophore (Example) | Linker (Example) | Final Hybrid Molecule (Illustrative Structure) |
| This compound | 1. Suzuki Coupling2. Nucleophilic Substitution | A quinoline (B57606) moiety | Ethylenediamine | 2-Aryl-9-(aminoethylamino)-6-chloroacridine-quinoline conjugate |
| This compound | 1. Buchwald-Hartwig Amination2. Suzuki Coupling | A ferrocene (B1249389) derivative | - (Direct amination) | 2-(Ferrocenylamino)-6,9-dichloroacridine |
| 6,9-Dichloroacridine | Nucleophilic Substitution | A sugar molecule (e.g., glucose) | Amino-functionalized linker | 6-Chloro-9-(glycosylamino)-acridine |
Advanced Spectroscopic and Structural Characterization of 2 Bromo 6,9 Dichloroacridine and Its Derivatives
Elucidation of Molecular Structures
¹H NMR Spectroscopy: The proton NMR spectrum of the acridine (B1665455) core typically shows signals in the aromatic region (approximately 7.0-9.0 ppm). The introduction of electron-withdrawing halogen atoms (bromine and chlorine) is expected to deshield the aromatic protons, causing a downfield shift of their resonance signals. The protons on the substituted rings will exhibit splitting patterns (doublets, triplets, or doublets of doublets) depending on their coupling with neighboring protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbon atoms directly bonded to the electronegative halogen atoms (C-2, C-6, and C-9) are expected to show significant downfield shifts. The chemical shifts of other carbon atoms in the acridine skeleton will also be influenced by the inductive and mesomeric effects of the substituents. Quaternary carbons, those not bonded to any hydrogen atoms, will typically exhibit weaker signals.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1 | 7.5 - 8.0 | - |
| C-1 | - | 125 - 130 |
| C-2 | - | 120 - 125 |
| H-3 | 7.8 - 8.3 | - |
| C-3 | - | 128 - 133 |
| H-4 | 8.0 - 8.5 | - |
| C-4 | - | 127 - 132 |
| H-5 | 7.6 - 8.1 | - |
| C-5 | - | 126 - 131 |
| C-6 | - | 130 - 135 |
| H-7 | 7.4 - 7.9 | - |
| C-7 | - | 124 - 129 |
| H-8 | 7.9 - 8.4 | - |
| C-8 | - | 129 - 134 |
| C-9 | - | 145 - 150 |
| C-4a | - | 140 - 145 |
| C-5a | - | 148 - 153 |
| C-8a | - | 125 - 130 |
| C-9a | - | 147 - 152 |
Note: These are predicted ranges based on general principles and data for related compounds.
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). libretexts.orgdocbrown.info
The molecular ion peak (M⁺) would appear as a cluster of peaks reflecting the different isotopic combinations. The most abundant isotopic combination would be [C₁₃H₆⁷⁹Br³⁵Cl₂N]⁺. Other significant peaks in the molecular ion region would include [M+2]⁺, [M+4]⁺, and [M+6]⁺, with relative intensities determined by the natural abundances of the halogen isotopes.
Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms or hydrohalic acids (HBr or HCl). researchgate.net The fragmentation of this compound would likely proceed through the initial loss of a chlorine or bromine radical, followed by further fragmentation of the acridine ring.
| Ion | Description | Expected m/z (for most abundant isotopes) |
| [M]⁺ | Molecular ion | 339 |
| [M-Cl]⁺ | Loss of a chlorine atom | 304 |
| [M-Br]⁺ | Loss of a bromine atom | 260 |
| [M-HCl]⁺ | Loss of hydrogen chloride | 303 |
| [M-HBr]⁺ | Loss of hydrogen bromide | 259 |
Note: m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N).
FTIR spectroscopy provides information about the functional groups and vibrational modes present in a molecule. The FTIR spectrum of this compound is expected to be dominated by the characteristic vibrations of the acridine skeleton and the carbon-halogen bonds.
The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. nih.gov The C=C and C=N stretching vibrations of the acridine ring system give rise to a series of sharp absorption bands between 1400 and 1650 cm⁻¹. nih.govresearchgate.net The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, appear in the 700-900 cm⁻¹ region. nih.gov
The presence of carbon-halogen bonds will introduce additional absorption bands. The C-Cl stretching vibrations are typically found in the 600-800 cm⁻¹ range, while the C-Br stretching vibration is expected at a lower frequency, generally between 500 and 600 cm⁻¹. researchgate.net
| Wavenumber (cm⁻¹) | Assignment |
| 3000 - 3100 | Aromatic C-H stretching |
| 1400 - 1650 | Aromatic C=C and C=N stretching |
| 700 - 900 | Aromatic C-H out-of-plane bending |
| 600 - 800 | C-Cl stretching |
| 500 - 600 | C-Br stretching |
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption spectrum of acridine and its derivatives is characterized by several absorption bands in the ultraviolet and visible regions, corresponding to π→π* and n→π* transitions. chemrxiv.org The introduction of halogen atoms, which act as auxochromes, can cause a bathochromic (red) shift in the absorption maxima. researchgate.net
The emission (fluorescence) spectrum provides information about the excited state of the molecule. Acridine derivatives are known to be fluorescent, and the position and intensity of the emission maximum can be influenced by the nature and position of substituents. Halogen substitution can affect the fluorescence quantum yield, sometimes leading to quenching due to the heavy-atom effect.
| Spectroscopic Parameter | Expected Wavelength Range (nm) |
| Absorption Maximum (λabs) | 350 - 450 |
| Emission Maximum (λem) | 450 - 550 |
Note: These are estimated ranges and can be influenced by the solvent.
Crystal Structure Analysis
The three-dimensional arrangement of molecules in the solid state is determined by X-ray crystallography. The crystal structure of this compound would reveal details about its molecular geometry, as well as the nature of intermolecular interactions that govern its crystal packing. Halogen bonding, π-π stacking, and C-H···N or C-H···X (X = Cl, Br) hydrogen bonds are expected to play a significant role in the supramolecular assembly. nih.gov
The nitrogen atom in the acridine ring is basic and can be protonated in the presence of an acid. This N-protonation has a profound influence on the crystal structure of acridine derivatives. rsc.orgrsc.org Protonation leads to the formation of an acridinium (B8443388) cation, which alters the electronic distribution and the hydrogen bonding capabilities of the molecule.
In the crystal structures of protonated acridines, the acridinium cation often forms strong N⁺-H···A⁻ hydrogen bonds with the counter-anion (A⁻). researchgate.net This can lead to the formation of well-defined supramolecular motifs, such as chains, layers, or three-dimensional networks. rsc.orgrsc.org The presence of halogen atoms can further influence the crystal packing through the formation of halogen bonds and other weak interactions, contributing to the stability of the crystal lattice. rsc.orgrsc.org Studies on related systems have shown that protonation can stabilize the crystal structure through a synergy of strong hydrogen and halogen bonds. rsc.orgrsc.org
Intermolecular Interactions in the Solid State
In the crystalline form, the spatial arrangement of this compound molecules is governed by a combination of hydrogen bonds, π-π stacking, and halogen bonds. The relative strengths and directionality of these interactions dictate the final supramolecular assembly. core.ac.uk
While this compound itself lacks strong hydrogen bond donors (like O-H or N-H), the nitrogen atom within the acridine ring is a potent hydrogen bond acceptor. nih.gov Consequently, it can form robust hydrogen bonds with donor molecules, such as co-crystallized solvents (e.g., water, methanol) or in protonated acridinium salt forms. nih.govnih.gov These interactions, typically of the O–H⋯N or N–H⋯N type, are fundamental in stabilizing the crystal lattices of many acridine derivatives. nih.gov
Table 1: Representative Hydrogen Bond Parameters in Acridine Derivatives
| Interaction Type | Donor (D) - Acceptor (A) Distance (Å) | Angle (D-H⋯A) (°) | Reference Compound Example |
| Strong | |||
| O–H⋯N | ~2.7 - 2.9 | ~165 - 175 | Acridine co-crystal with 2,4-dihydroxybenzaldehyde (B120756) nih.gov |
| N–H⋯O | ~2.8 - 3.0 | ~160 - 170 | Protonated 9-aminoacridine (B1665356) monohydrate nih.gov |
| Weak | |||
| C–H⋯N | ~3.2 - 3.6 | ~130 - 160 | Dibenzoylpyridine derivatives rsc.org |
| C–H⋯Cl | ~3.3 - 3.7 | ~120 - 150 | General acridine derivatives researchgate.net |
The planar, electron-rich aromatic system of the acridine core makes it highly susceptible to π-π stacking interactions. zu.edu.uanih.gov These non-covalent forces are crucial in the assembly of many aromatic and heteroaromatic crystal structures. nih.gov In acridine derivatives, these interactions typically manifest as parallel-displaced stacks, where the molecules are arranged in columns. nih.govzu.edu.ua This offset arrangement minimizes electrostatic repulsion while maximizing attractive van der Waals forces.
Key geometric parameters are used to characterize these interactions, including the perpendicular distance between the aromatic planes and the centroid-to-centroid distance. For acridine systems, centroid-to-centroid distances commonly fall in the range of 3.7 to 4.1 Å. nih.gov
Table 2: Typical Geometrical Parameters for π-π Stacking in Acridine Systems
| Parameter | Description | Typical Value Range (Å) | Significance |
| Centroid-to-Centroid Distance | The distance between the geometric centers of two stacked aromatic rings. | 3.7 - 4.1 | Indicates the proximity of the stacked molecules. nih.gov |
| Interplanar Distance | The perpendicular distance between the mean planes of the two aromatic rings. | 3.3 - 3.6 | Reflects the van der Waals contact distance. |
| Slip Angle | The angle between the centroid-to-centroid vector and the normal to the aromatic plane. | 15 - 30° | Describes the degree of horizontal offset between the stacked rings. |
The presence of bromine and chlorine atoms on the acridine scaffold introduces the possibility of halogen bonding, a highly directional and specific non-covalent interaction. acs.orgnih.gov A halogen bond (C–X⋯A) forms between an electrophilic region on the halogen atom (X = Cl, Br), known as a σ-hole, and a nucleophilic region (A), such as a lone pair on a nitrogen or another halogen atom. mdpi.com
In the crystal structure of this compound, several types of halogen bonds are conceivable:
C–Br⋯N / C–Cl⋯N: The halogen atoms can act as donors, interacting with the nucleophilic nitrogen atom of a neighboring acridine molecule.
C–Br⋯Cl / C–Cl⋯Br / C–Cl⋯Cl: Halogen atoms can also interact with the electron-rich equatorial belt of another halogen, leading to halogen-halogen contacts that are shorter than the sum of their van der Waals radii. nih.govmdpi.com
The strength of these interactions typically follows the trend I > Br > Cl > F, correlating with the size and polarizability of the halogen's σ-hole. mdpi.com The geometry is characteristically linear, with the C–X⋯A angle approaching 180°. nih.gov
Table 3: Expected Halogen Bond Characteristics for this compound
| Interaction Type | X···A Distance (Å) vs. Σ van der Waals Radii | C-X···A Angle (°) | Relative Strength |
| C–Br···N | < 3.37 | ~160 - 180 | Strongest |
| C–Cl···N | < 3.27 | ~160 - 180 | Medium |
| C–Br···Cl | < 3.62 | ~140 - 170 | Medium-Weak |
| C–Cl···Cl | < 3.50 | ~140 - 170 | Weak |
Note: van der Waals radii used: N=1.55 Å, Cl=1 .75 Å, Br=1.85 Å. Distances are expected to be shorter than the sum of these radii.
Quantum Crystallography for Electronic Property Analysis
To gain a deeper, quantitative understanding of the electronic properties and intermolecular forces in crystalline solids, advanced methods beyond standard structural refinement are employed. Quantum crystallography represents a field at the intersection of crystallography and quantum chemistry, aiming to determine the electron density distribution in crystals from experimental data. nih.govflogen.org
This approach offers significant advantages over the conventional Independent Atom Model (IAM), which assumes atoms are spherical. flogen.org By using aspherical atomic models, quantum crystallography provides a more accurate depiction of chemical bonding and non-covalent interactions. nih.govrsc.org
A key tool in this analysis is Hirshfeld surface analysis , which allows for the visualization and quantification of intermolecular contacts. researchgate.netnih.gov The Hirshfeld surface of a molecule is defined as the region where the contribution to the electron density from that molecule is greater than the contribution from all other molecules in the crystal. nih.govmdpi.com By mapping properties like the normalized contact distance (dnorm) onto this surface, close contacts corresponding to intermolecular interactions are highlighted as red regions. mdpi.com
Furthermore, the analysis of 2D fingerprint plots derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts, showing the percentage contribution of each interaction to the total crystal packing. researchgate.netnih.gov For a molecule like this compound, this would allow for the precise quantification of the relative importance of H···H, C···H, Cl···H, N···H, and halogen-halogen contacts. researchgate.netmdpi.com
Table 4: Illustrative Hirshfeld Surface Contact Contributions for a Halogenated Heterocycle
| Contact Type | Description | Typical Contribution (%) |
| H···H | Interactions between hydrogen atoms | 30 - 45% |
| C···H / H···C | Contacts between carbon and hydrogen atoms (part of π-stacking and C-H···π) | 15 - 25% |
| Cl···H / H···Cl | Weak hydrogen bonding involving chlorine | 10 - 20% |
| Br···H / H···Br | Weak hydrogen bonding involving bromine | 5 - 10% |
| Halogen···Halogen | Halogen bonding and other contacts | 2 - 8% |
| N···H / H···N | Hydrogen bonding involving the ring nitrogen | 2 - 7% |
Note: These percentages are representative and can vary significantly based on the specific crystal packing arrangement.
Quantum Theory of Atoms in Molecules (QTAIM) is another powerful technique used in quantum crystallography. nih.gov By analyzing the topology of the experimental electron density, this method can identify bond critical points (BCPs) between interacting atoms, providing quantitative data on the nature and strength of both covalent bonds and weak non-covalent interactions like hydrogen and halogen bonds. nih.govnih.gov
Computational Chemistry and Theoretical Investigations of 2 Bromo 6,9 Dichloroacridine
Molecular Modeling and Dynamics Simulations:These techniques are employed to simulate the behavior of molecules over time, providing insights into their conformational changes, interactions with other molecules, and overall dynamic properties.
Without specific studies on 2-Bromo-6,9-dichloroacridine, it is not possible to provide the detailed research findings, data tables, and in-depth analysis as requested in the article outline. The scientific community has not published research that would allow for a scientifically accurate and informative article on the computational chemistry of this particular compound.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as an acridine (B1665455) derivative, might interact with a biological target, typically a protein or nucleic acid.
For a compound like this compound, docking studies would involve preparing a 3D model of the molecule and docking it into the binding site of a relevant biological target. The process calculates the binding affinity and identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. While no specific docking studies for this compound have been published, research on other substituted acridines demonstrates their interaction with targets like DNA and various enzymes, suggesting that the bromine and chlorine substituents on the acridine core would significantly influence its binding mode and affinity.
Table 1: Key Parameters in Molecular Docking Studies
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Binding Affinity | The strength of the interaction between the ligand and its target, often expressed in kcal/mol. | Would indicate the potential biological potency of the compound. |
| Binding Pose | The predicted orientation and conformation of the ligand within the target's binding site. | Would reveal how the halogen substituents interact with specific amino acid residues or DNA bases. |
Molecular Dynamics Simulations for Binding Site Analysis
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. Following molecular docking, MD simulations can be used to assess the stability of the predicted ligand-target complex and to analyze the dynamics of the binding site.
An MD simulation of a this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds to microseconds. This allows for the observation of how the ligand and the binding site adapt to each other, providing a more realistic and dynamic picture of the interaction than static docking. Analysis of the simulation trajectory can reveal stable and transient interactions, the role of water molecules in the binding site, and conformational changes in the protein induced by the ligand.
Analysis of Ring Strain Effects on Molecular Interactions
Ring strain arises from a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and steric strain (non-bonded atoms forced too close together) within a cyclic molecule. The acridine core, being a planar aromatic system, has inherent rigidity.
Computational methods can quantify the strain energy of the acridine ring system in this compound. While the aromatic nature of the acridine tricycle minimizes classical ring strain, the bulky halogen substituents (bromine and chlorine) can introduce steric strain, potentially causing minor distortions from planarity. This could, in turn, affect how the molecule intercalates with DNA or fits into a protein's binding pocket. An analysis would typically involve geometry optimization using quantum mechanics methods to determine the lowest energy conformation and calculate the strain energy relative to a hypothetical strain-free reference molecule.
Theoretical Predictions of Stability and Reactivity
Prediction of Chemical Stability via Chemical Hardness
In the framework of Density Functional Theory (DFT), chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO energy gap corresponds to high chemical hardness, indicating high stability and low reactivity.
Table 2: Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer; higher values indicate greater stability. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons from the system. |
Computational Studies on Hydrolysis and Degradation Pathways
Computational chemistry can be used to model the reaction mechanisms of hydrolysis and other degradation processes. This involves identifying potential reaction pathways, calculating the structures of transition states, and determining the activation energies for each step.
Research Applications and Investigations of 2 Bromo 6,9 Dichloroacridine and Its Derivatives
Applications in Medicinal Chemistry Research
The acridine (B1665455) scaffold, a nitrogen-containing heterocyclic aromatic ring system, has long been a subject of intense interest in medicinal chemistry. Its planar structure and ability to interact with biological macromolecules have made it a "privileged structure" for the development of new therapeutic agents. nih.gov The specific compound, 2-Bromo-6,9-dichloroacridine, and its derivatives are part of this broader class of molecules and have been investigated for various biological activities.
Development as a Synthetic Scaffold for Novel Bioactive Molecules
The this compound core serves as a versatile synthetic scaffold for the generation of novel bioactive molecules. The reactivity of the chlorine atoms at the 6 and 9 positions, and the bromine atom at the 2-position, allows for the introduction of a wide array of substituents, leading to the creation of libraries of derivatives with diverse physicochemical properties and biological activities. This modular approach enables medicinal chemists to systematically explore the structure-activity relationships (SAR) of these compounds. nih.gov
The synthesis of 9-substituted acridines can be achieved through various methods, including the classical high-temperature condensation of diphenylamine (B1679370) and a carboxylic acid. nih.gov More modern approaches, such as aromatic nucleophilic substitution (SNAr) and Buchwald-Hartwig reactions, have been employed to synthesize a variety of halogenated acridine derivatives. nih.govacs.org These synthetic strategies facilitate the attachment of different functional groups, such as amines, peptides, and other heterocyclic moieties, to the acridine core, thereby modulating their biological profiles. nih.govmdpi.com
The concept of creating hybrid molecules by fusing the acridine scaffold with other pharmacophores has also been explored to develop bifunctional agents. This approach aims to combine the distinct biological activities of two different molecules into a single compound, potentially overcoming drug resistance mechanisms. nih.gov
Investigation of Interactions with Biological Macromolecules
The biological activity of this compound and its derivatives is largely attributed to their ability to interact with key biological macromolecules, such as DNA, proteins, and enzymes.
Acridine derivatives are well-known for their ability to intercalate into DNA, a process where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. This interaction can lead to a distortion of the DNA structure, interfering with cellular processes like replication and transcription. mdpi.com The binding affinity of acridine derivatives to DNA is influenced by the nature and position of the substituents on the acridine ring.
The following table summarizes the DNA binding constants for a selection of acridine derivatives, illustrating the impact of different substituents on their DNA binding affinity.
| Compound | Binding Constant (Kb) (M-1) |
| (Z)-2-(acridin-9-ylmethylene)-N-(4-chlorophenyl) hydrazinecarbothioamide | 1.0 × 106 |
| N-(9-acridinylthiocarbamoyl)tryptophan | 2.9 × 106 |
| N-(9-acridinylthiocarbamoyl)glycine | 1.4 × 105 |
Data sourced from studies on acridine-thiosemicarbazone derivatives. mdpi.com
In addition to DNA, acridine derivatives can also interact with various proteins. These interactions are critical for their biological function and can be highly specific, depending on the structure of both the ligand and the protein's binding site. osu.edu Molecular docking studies of some acridine derivatives have shown potential interactions with amino acid residues in the active sites of enzymes. nih.gov For example, interactions with residues such as Tyrosine and Tryptophan have been observed, which are important for the binding of ligands to the active site gorge of cholinesterases. nih.gov
While specific studies on the protein-ligand interactions of this compound are limited, the general principles of molecular interactions suggest that the halogen atoms on the acridine ring could participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity and selectivity. drughunter.com
A significant area of research for acridine derivatives has been their role as enzyme inhibitors, particularly targeting topoisomerases and kinases.
Topoisomerase II Inhibition:
Topoisomerase II is a crucial enzyme involved in managing DNA topology during cellular processes. Acridine derivatives have been identified as potent inhibitors of this enzyme. nih.gov They can act as "topoisomerase poisons" by stabilizing the covalent complex between the enzyme and DNA, leading to double-strand breaks and ultimately cell death. nih.govresearchgate.net Amsacrine, a well-known acridine derivative, was one of the first compounds shown to act as a topoisomerase II poison. mdpi.com The inhibitory activity of acridine derivatives against topoisomerase II is a key mechanism behind their anticancer properties. nih.govnih.gov
Several studies have demonstrated the topoisomerase II inhibitory activity of various acridine derivatives. For example, certain acridine-thiosemicarbazone derivatives have shown significant inhibition of topoisomerase IIα. nih.govresearchgate.net The acridine ring is thought to intercalate into the DNA, while substituents at the 9-position can interact with the enzyme, influencing the inhibitory potency. mdpi.com
Kinase Inhibition:
Protein kinases are another important class of enzymes that are targeted in drug discovery. While the primary focus for acridine derivatives has been on topoisomerase inhibition, some studies have investigated their potential as kinase inhibitors. Halogenated compounds, in general, have been explored as kinase inhibitors. For instance, certain halogenated benzimidazole (B57391) derivatives have been shown to be potent inhibitors of casein kinase-2 (CK-2) and casein kinase-1 (CK-1). nih.gov The presence of bromo and chloro substituents on the aromatic ring was found to be crucial for their inhibitory activity. nih.gov Although specific data on the kinase inhibitory activity of this compound is scarce, the structural similarities to other halogenated heterocyclic inhibitors suggest that this is a potential area for further investigation.
The following table provides examples of the inhibitory concentrations (IC50) of some acridine and halogenated derivatives against relevant enzymes.
| Compound | Target Enzyme | IC50 |
| Amsacrine | Topoisomerase II | Active |
| Acridine-thiosemicarbazone derivative DL-08 | Topoisomerase IIα | Active |
| 5,6-Dibromo-1-(β-D-ribofuranosyl)benzimidazole | Casein Kinase-2 (CK-2) | 2 µM (Ki) |
Data compiled from various studies on acridine and halogenated derivatives. nih.govresearchgate.netmdpi.comnih.gov
Studies in Antimicrobial Research
The acridine scaffold has also been investigated for its antimicrobial properties. Halogenation of organic molecules is a known strategy to enhance their antimicrobial activity. sdu.dk Studies on halogenated acridines and related heterocyclic compounds have demonstrated their potential as antibacterial and antifungal agents. acs.orgnih.govmdpi.com
Halogenated acridine derivatives have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). acs.orgnih.gov The mechanism of action for some of these compounds is believed to involve the induction of iron starvation in the bacteria. acs.orgnih.gov
In terms of antifungal activity, acridine derivatives have been shown to be effective against various fungal strains, including Candida albicans. mdpi.comnih.gov They can inhibit biofilm formation, a key virulence factor in many fungal infections. nih.gov The mode of action for the antifungal activity of acridines is often attributed to their ability to intercalate into fungal DNA. researchgate.net
The following table summarizes the antimicrobial activity of some halogenated acridine and related compounds.
| Compound | Microorganism | Activity (MIC/MBEC) |
| Fluorinated phenazine (B1670421) 5g | Staphylococcus aureus | 4.69–6.25 µM (MBEC) |
| Fluorinated acridine 9c | Staphylococcus aureus | 4.69–50 µM (MBEC) |
| Acridine-4-carboxylic acid | Candida albicans | 60 µg/mL (MIC) |
MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration. Data from studies on halogenated acridines and phenazines. acs.orgnih.govnih.gov
Antibacterial Activities against Pathogens and Biofilms
Acridine derivatives are known for their broad-spectrum antibacterial properties. mdpi.com While specific studies on this compound are not detailed in the provided search results, the general class of halogenated acridines has shown promise. The planar structure of acridines allows them to intercalate between the base pairs of bacterial DNA, disrupting replication and transcription processes, which contributes to their antibacterial effect. mdpi.com
The challenge of antibiotic resistance is often linked to the ability of bacteria to form biofilms, which are structured communities of bacterial cells enclosed in a self-produced polymeric matrix. nih.govbenthamscience.com These biofilms exhibit significantly increased resistance to conventional antimicrobial agents. benthamscience.com Research into various heterocyclic compounds, including derivatives of acridines, is ongoing to identify agents effective against these resilient bacterial communities. nih.govnih.gov The development of compounds that can either inhibit biofilm formation or disrupt existing biofilms is a critical area of investigation. researchgate.net
Table 1: Antibacterial Activity of Selected Heterocyclic Compounds against Various Pathogens This table presents data for related classes of compounds to illustrate typical findings in antimicrobial research, as specific data for this compound was not available in the search results.
| Compound Class | Pathogen | Activity Metric | Result |
|---|---|---|---|
| Phenylthiazolyl-s-triazine | E. coli | MIC | Active |
| Phenylthiazolyl-s-triazine | S. aureus | MIC | Active |
| 1,3,4-Oxadiazole Derivative | P. gingivalis | MIC | 31-250 µg/mL |
| 1,3,4-Oxadiazole Derivative | E. coli | MIC | 31-250 µg/mL |
| Benzimidazole Derivative | Gram-positive bacteria | MIC | 0.78-50 µg/mL |
Exploration as Antiplasmodial Agents
Malaria, caused by parasites of the Plasmodium genus, remains a significant global health threat, exacerbated by the spread of drug-resistant parasite strains. nih.govsemanticscholar.org Acridine-based compounds have a historical precedent in antimalarial therapy, with mepacrine being one of the early synthetic antimalarials. mdpi.com The rigid, planar structure of the acridine nucleus is well-suited for interacting with parasitic biomolecules.
Research continues into novel acridine and acridone (B373769) derivatives as potential antiplasmodial agents. nih.gov These compounds can exert their effect through various mechanisms, including interfering with the parasite's detoxification pathways or inhibiting essential enzymes. nih.gov For instance, some heterocyclic compounds are designed to inhibit the P. falciparum cytochrome bc1 complex, a key component of the mitochondrial electron transport chain, similar to the action of the drug atovaquone. researchgate.netmdpi.com
Table 2: In Vitro Antiplasmodial Activity of Representative Compounds This table includes data for various heterocyclic compounds investigated for antiplasmodial activity to contextualize the research area.
| Compound Class | P. falciparum Strain | Activity Metric | Result (IC₅₀) |
|---|---|---|---|
| Pyrimidine Sulfonamide (SZ14) | CQ-sensitive (3D7) | IC₅₀ | 2.84 µM |
| Pyrimidine Sulfonamide (SZ9) | CQ-resistant (W2) | IC₅₀ | 3.22 µM |
| Phthalimide Derivative (10) | W2 | IC₅₀ | < 10 µM |
Antioxidant Activity Investigations and Radical Scavenging
Free radicals and other reactive oxygen species are byproducts of normal metabolic processes, but their overproduction can lead to oxidative stress, which is implicated in various diseases. nih.gov Antioxidants are substances that can neutralize these harmful species. The investigation of the antioxidant potential of synthetic compounds is a significant area of research. mercer.edu
The electron-rich aromatic system of acridine suggests that its derivatives could possess radical scavenging capabilities. The presence of specific substituents can enhance these properties. Studies on various plant extracts and synthetic compounds often employ assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging to quantify antioxidant activity. nih.gov The ability of a compound to donate a hydrogen atom or an electron to a free radical determines its scavenging potential. nih.gov While specific antioxidant studies on this compound were not found, the general acridine scaffold is a subject of such investigations. mdpi.com
Applications in Materials Science and Organic Electronics Research
Beyond their biological applications, acridine derivatives are valued in materials science for their unique electronic and optical properties. mdpi.com
Photophysical Properties and Fluorescent Behavior
Acridine and its derivatives are well-known for their notable photophysical properties, particularly their strong fluorescence. nih.govmdpi.com Fluorophores absorb light energy at a specific wavelength and re-emit it at a longer wavelength. wikipedia.org The key characteristics of a fluorophore include its maximum excitation and emission wavelengths, molar absorption coefficient, and fluorescence quantum yield (the efficiency of converting absorbed photons to emitted photons). wikipedia.org
The fluorescence of acridine derivatives is highly sensitive to their chemical environment, including solvent polarity. researchgate.net The introduction of substituents, such as halogens or auxochromes like methoxy (B1213986) groups, can significantly alter the spectral-luminescent characteristics of the acridine core. mdpi.comresearchgate.net These properties make acridines useful as fluorescent probes and markers in diagnostics and biological imaging. nih.govmdpi.com
Table 3: General Photophysical Characteristics of Fluorophores This table outlines the key parameters used to describe the fluorescent behavior of compounds like acridine derivatives.
| Property | Description | Unit |
|---|---|---|
| Excitation Wavelength (λ_ex) | The wavelength of light that is most effectively absorbed. | nm |
| Emission Wavelength (λ_em) | The wavelength of light that is emitted after excitation. | nm |
| Molar Absorption Coefficient (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | M⁻¹cm⁻¹ |
| Quantum Yield (Φ_F) | The ratio of photons emitted to photons absorbed. | Dimensionless |
| Fluorescence Lifetime (τ) | The average time the molecule stays in its excited state before emitting a photon. | ns, ps |
Development as Luminescent Materials
The inherent strong fluorescence and high quantum yields of certain acridine derivatives make them attractive candidates for the development of luminescent materials. mdpi.com These materials have potential applications in various fields, including organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent dyes. mdpi.com The ability to tune the emission color and other photophysical properties through chemical modification of the acridine structure is a key advantage. researchgate.net For instance, synthetic materials incorporating specific ions or structural defects can act as host lattices for optically active species, leading to materials with tailored luminescent properties, such as persistent luminescence or specific emission colors like blue-green. mdpi.com
Applications in Corrosion Inhibition Research
The study of this compound and its related derivatives as corrosion inhibitors is a specialized area of materials science focused on protecting metallic surfaces from degradation. Acridine compounds, characterized by their nitrogen-containing heterocyclic structure, are recognized for their potential to form protective layers on metals, particularly in acidic environments commonly encountered in industrial processes like acid pickling and descaling. mdpi.com The presence of halogen atoms (bromine and chlorine) and the planar geometry of the acridine molecule are key features that influence its efficacy as a corrosion inhibitor. mdpi.comresearchgate.net
Mechanistic Understanding of Adsorption on Metal Surfaces (e.g., Chemisorption)
The effectiveness of acridine derivatives as corrosion inhibitors is fundamentally linked to their ability to adsorb onto a metal surface, creating a barrier that isolates the metal from the corrosive medium. researchcommons.org This adsorption is a complex process that can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption). rsc.orgresearchgate.net
Physisorption arises from electrostatic interactions between the charged metal surface and charged inhibitor molecules. In contrast, chemisorption involves the formation of coordinate covalent bonds through electron sharing between the inhibitor and the metal. semanticscholar.org This is achieved through a donor-acceptor interaction where the inhibitor molecule donates electrons to the vacant d-orbitals of the metal atoms. semanticscholar.org
The molecular structure of halogenated acridines is particularly conducive to strong adsorption. Key structural features include:
Nitrogen Heteroatom: The lone pair of electrons on the nitrogen atom can be readily shared with the metal surface.
Aromatic π-Systems: The extensive network of π-electrons in the fused aromatic rings contributes to the inhibitor's interaction with the metal.
Halogen Substituents: The bromine and chlorine atoms in compounds like this compound and its analogues possess non-bonding electrons that can also be donated to the metal's empty orbitals, further strengthening the bond. semanticscholar.org
Planar Geometry: The flat nature of the acridine molecule allows for a large surface contact area, promoting the formation of a stable and dense protective film. mdpi.comsemanticscholar.org
Research on closely related halogen-substituted acridines, such as 2-bromo-9(2-fluorophenyl)acridine (BFPA), indicates that the adsorption process typically conforms to the Langmuir adsorption isotherm model. mdpi.comresearchgate.net This model assumes the formation of a monolayer of inhibitor molecules on the metal surface. The strength and nature of this adsorption are often evaluated using quantum chemical calculations, which provide insights into the electronic properties of the inhibitor molecules. A lower energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally signifies higher inhibition efficiency, as it implies greater reactivity and a stronger tendency to form a stable adsorbed layer. mdpi.com
| Compound | ΔE (HOMO-LUMO Energy Gap) |
|---|---|
| 2-bromo-9(2-fluorophenyl)acridine (BFPA) | Low |
| 2-chloro-9(2-fluorophenyl)acridine (CFPA) | Medium |
| 2-chloro-9-phenylacridine (CPA) | High |
The data suggests that the presence and type of halogen substituents significantly influence the electronic structure and, consequently, the inhibitive properties of the acridine derivative, with BFPA showing the most favorable energy gap for corrosion inhibition. mdpi.com
Electrochemical Characterization of Inhibitive Performance
Electrochemical techniques are essential for quantifying the performance of corrosion inhibitors. The primary methods used are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). rsc.orgosti.gov
Potentiodynamic Polarization (PDP): This technique measures the change in corrosion current density (icorr) and corrosion potential (Ecorr) when an external potential is applied. The data from PDP studies reveal whether an inhibitor acts on the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions. Studies on halogenated acridines show they typically function as mixed-type inhibitors, meaning they suppress both anodic and cathodic processes. researchgate.net A significant decrease in the corrosion current density in the presence of the inhibitor indicates effective corrosion protection. An inhibitor is classified as anodic or cathodic if the shift in Ecorr is greater than 85 mV; otherwise, it is considered a mixed-type inhibitor. semanticscholar.org
Electrochemical Impedance Spectroscopy (EIS): EIS analyzes the corrosion system's response to a small, alternating current signal at various frequencies. The resulting data provides information about the formation and properties of the protective inhibitor film at the metal-solution interface. Key parameters derived from EIS include:
Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate. A significant increase in Rct upon the addition of an inhibitor signifies a slowing of the corrosion process due to the formation of an insulating layer. semanticscholar.orgresearchgate.net
Double-Layer Capacitance (Cdl): This value relates to the adsorption of the inhibitor on the metal surface. A decrease in Cdl is typically observed as inhibitor molecules displace water molecules, reducing the dielectric constant at the interface and indicating the formation of a protective film. semanticscholar.orgresearchgate.net
Research on analogues like BFPA, CFPA, and CPA has demonstrated their high inhibition efficiencies, often exceeding 90% at low concentrations. mdpi.com The trend in performance observed in these studies (BFPA > CFPA > CPA) aligns with the quantum chemical predictions, underscoring the enhanced effect of the bromo-substituent in this class of compounds. mdpi.comresearchgate.net
| Compound (at 0.40 mM) | Inhibition Efficiency (IE %) | Classification |
|---|---|---|
| 2-bromo-9(2-fluorophenyl)acridine (BFPA) | >98.0% | Mixed-Type |
| 2-chloro-9(2-fluorophenyl)acridine (CFPA) | >95.0% | Mixed-Type |
| 2-chloro-9-phenylacridine (CPA) | >92.0% | Mixed-Type |
Future Research Directions and Opportunities
Design and Synthesis of Novel Acridine (B1665455) Analogues with Tunable Properties
A primary avenue for future research lies in the rational design and synthesis of new analogues derived from the 2-Bromo-6,9-dichloroacridine structure. The strategic modification of the acridine core is a proven method for modulating physicochemical and pharmacological properties. mdpi.commdpi.com By introducing a variety of functional groups at the bromine and chlorine positions, researchers can systematically alter characteristics such as solubility, lipophilicity, and electronic properties. mdpi.comnih.gov
Key synthetic strategies will likely involve leveraging the reactivity of the halogen substituents for cross-coupling reactions, nucleophilic substitutions, and other transformations to introduce diverse moieties. researchgate.net For instance, replacing the halogens with amino, alkoxy, or aryl groups could significantly impact the molecule's biological activity and photophysical characteristics. mdpi.com The synthesis of hybrid molecules, where the acridine scaffold is linked to other pharmacologically active units like polyamines, thiazolidine-2,4-diones, or benzothiazoles, represents a promising approach to creating multifunctional agents with potentially synergistic effects. mdpi.cominternationalscholarsjournals.comnih.gov These new derivatives could be designed to exhibit enhanced selectivity for specific biological targets, such as cancer cells or microbial pathogens, thereby reducing off-target effects. researchgate.netrsc.org
| Potential Modification Strategy | Target Property to Tune | Example Functional Groups | Anticipated Outcome |
| Nucleophilic Aromatic Substitution | Biological Activity, Solubility | Amines, Alkoxides, Thiolates | Enhanced target binding, improved bioavailability |
| Suzuki/Heck Cross-Coupling | Photophysical Properties, π-conjugation | Aryl, Vinyl, Alkynyl groups | Shifted absorption/emission spectra, new electronic materials |
| Hybrid Molecule Synthesis | Multifunctionality, Synergistic Effects | Polyamines, Peptides, Hormones | Dual-action therapeutics, targeted drug delivery |
| Derivatization of Acridine Nitrogen | Aqueous Solubility, DNA Binding | Quaternization, N-oxidation | Improved formulation possibilities, altered intercalation |
Advanced Computational Approaches for Structure-Activity Relationship Elucidation
To guide the synthesis of new analogues, advanced computational methods will be indispensable for elucidating detailed structure-activity relationships (SAR). nih.govuni-bonn.de While traditional SAR studies have been valuable, modern computational techniques offer a more profound and predictive understanding of how molecular structure dictates biological function. nih.govamanote.com
Molecular docking simulations can predict the binding modes and affinities of this compound derivatives with various biological targets, such as DNA, topoisomerases, or specific kinases. nih.govjppres.com Quantitative Structure-Activity Relationship (QSAR) modeling can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) that correlate with anticancer, antimicrobial, or other biological activities. researchgate.net Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these molecules within biological environments, revealing conformational changes and interaction stability over time. These in silico approaches can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and selectivity, thereby saving time and resources. jppres.com
Exploration of New Mechanistic Pathways in Biological Systems
While acridine derivatives are well-known DNA intercalators and topoisomerase inhibitors, the full spectrum of their biological mechanisms is likely broader. nih.govresearchgate.net Future research should focus on exploring novel mechanistic pathways through which compounds like this compound exert their effects. The presence of halogen atoms suggests that these molecules could participate in halogen bonding, an increasingly recognized non-covalent interaction that can influence ligand-receptor binding. nih.gov
Investigations could explore whether these compounds affect other cellular processes, such as cell cycle regulation, apoptosis induction, or the inhibition of signaling pathways crucial for cancer progression or microbial survival. nih.gov For example, studies have identified acridine analogues that act as inhibitors of kinases like haspin and DYRK2, indicating that targets other than DNA are viable. nih.gov Techniques such as transcriptomics, proteomics, and metabolomics could be employed to obtain a global view of the cellular response to treatment with these compounds, potentially uncovering new targets and modes of action. nih.gov This deeper mechanistic understanding is crucial for the development of more effective and targeted therapeutic strategies.
Development of Advanced Materials Based on the Acridine Core
The rigid, planar, and aromatic nature of the acridine scaffold makes it an excellent candidate for the development of advanced materials. mdpi.comresearchgate.net The photophysical properties of acridines, including their fluorescence, are highly sensitive to their chemical environment, making them suitable for applications as sensors and bio-imaging agents. mdpi.com
Future work could focus on incorporating the this compound core into polymers or metal-organic frameworks (MOFs) to create materials with novel electronic, optical, or catalytic properties. The halogen substituents offer reactive handles for polymerization or grafting onto surfaces. There is potential for developing acridine-based fluorescent probes for detecting specific ions, molecules, or changes in the cellular environment. mdpi.com Moreover, the inherent ability of acridines to interact with π-systems could be exploited in the design of organic semiconductors, light-emitting diodes (OLEDs), or photosensitizers for photodynamic therapy. mdpi.comnih.gov The synthesis of acridine-based corrosion inhibitors is another area of materials science where these compounds have shown promise. nih.gov
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-Bromo-6,9-dichloroacridine to achieve high yield and purity?
- Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters, such as temperature (e.g., 80–120°C), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios of halogenating agents. For example, bromination at the 2-position may require controlled addition of N-bromosuccinimide (NBS) to avoid over-halogenation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) can improve purity. Monitoring by TLC and HPLC ensures intermediate stability .
Q. What analytical techniques are most effective for confirming the structural identity of this compound?
- Methodological Answer: Combine multiple techniques:
- NMR Spectroscopy: H NMR can identify aromatic proton environments (e.g., deshielded protons near electron-withdrawing halogens). C NMR and DEPT-135 help assign quaternary carbons adjacent to bromine/chlorine.
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M+H] at m/z 304.89 for CHBrClN).
- X-ray Crystallography: Single-crystal analysis resolves bond angles and halogen positioning, as demonstrated in structurally related decahydroacridines .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer: The bromine at the 2-position is more reactive than chlorines due to lower bond dissociation energy and steric accessibility. Kinetic studies (e.g., using UV-Vis to track reaction rates with amines or thiols) can reveal activation parameters. Computational modeling (DFT) of transition states identifies electronic effects—e.g., electron-withdrawing chlorines at 6,9-positions increase electrophilicity at the 2-position. Contrast with 9-chloroacridine derivatives to validate trends .
Q. How can researchers resolve contradictions in reported halogen displacement reactivity for this compound derivatives?
- Methodological Answer: Contradictions often arise from solvent polarity, nucleophile strength, or competing side reactions. Design controlled experiments:
- Vary solvents (e.g., DMSO vs. THF) to assess solvation effects.
- Use competing nucleophiles (e.g., NaN vs. KSCN) to quantify selectivity.
- Analyze byproducts via LC-MS to identify intermediates (e.g., dehalogenated acridines). Cross-reference findings with crystallographic data to confirm substitution patterns .
Q. What experimental approaches are recommended for studying the photophysical properties of this compound?
- Methodological Answer:
- Fluorescence Spectroscopy: Measure emission spectra in solvents of varying polarity to assess solvatochromism. Compare quantum yields with unsubstituted acridines.
- Time-Resolved Spectroscopy: Use femtosecond laser pulses to track excited-state dynamics (e.g., intersystem crossing influenced by heavy atom effect from bromine).
- Electrochemical Analysis: Cyclic voltammetry reveals redox potentials linked to electron-withdrawing halogens, correlating with luminescence quenching .
Q. How can computational models predict the electronic effects of halogen substituents in this compound?
- Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map:
- Electrostatic Potential Surfaces: Visualize electron-deficient regions (halogen impact).
- Frontier Molecular Orbitals: HOMO-LUMO gaps indicate reactivity trends (smaller gaps correlate with higher electrophilicity).
- Solvent Modeling: Include PCM (Polarizable Continuum Model) to simulate solvent effects on charge distribution. Validate against experimental UV-Vis and NMR shifts .
Data Analysis and Reproducibility
Q. What strategies ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer:
- Detailed Reaction Logs: Record exact equivalents, reaction times, and purification steps.
- Batch Consistency Testing: Use HPLC to compare purity across batches (retention time ±0.1 min).
- Cross-Lab Validation: Share protocols with collaborators to test under varied conditions (e.g., humidity, equipment). Address discrepancies via controlled variable testing .
Q. How should researchers design control experiments to distinguish between competing reaction pathways in acridine functionalization?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
